molecular formula C10H15NS B15240435 4-Methyl-2-(thiophen-3-yl)piperidine

4-Methyl-2-(thiophen-3-yl)piperidine

Cat. No.: B15240435
M. Wt: 181.30 g/mol
InChI Key: JKQMAUAGZHMXCA-UHFFFAOYSA-N
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Description

4-Methyl-2-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group at the 4-position and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(thiophen-3-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a piperidine derivative.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-2-(thiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene, which are used in similar applications.

    Piperidine Derivatives: Compounds such as 4-Phenylpiperidine and 4-Benzylpiperidine, which share structural similarities.

Uniqueness

4-Methyl-2-(thiophen-3-yl)piperidine is unique due to the combination of the thiophene and piperidine rings, which imparts distinct electronic and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-methyl-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3

InChI Key

JKQMAUAGZHMXCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2=CSC=C2

Origin of Product

United States

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